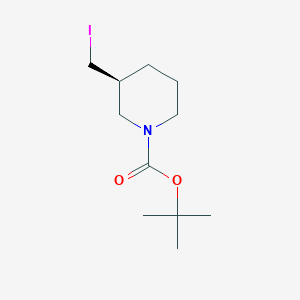
(3S)-1-Boc-3-(Iodmethyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl (3S)-3-(iodomethyl)-1-piperidinecarboxylate, commonly known as iodobenzyl tropine or IBT, is a chemical compound that has gained significant attention in the field of scientific research. IBT is a piperidine derivative that has been synthesized for its potential as a radioligand for imaging studies in the central nervous system.
Wirkmechanismus
IBT acts as a competitive inhibitor of DAT, binding to the same site as dopamine. This results in a decrease in dopamine uptake and an increase in extracellular dopamine levels. The increased dopamine levels can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The increased extracellular dopamine levels caused by IBT can lead to various biochemical and physiological effects, including increased locomotor activity, reward-seeking behavior, and addiction-like behaviors. IBT has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
IBT has several advantages as a radioligand for imaging studies in the central nervous system, including its high selectivity for DAT and its ability to cross the blood-brain barrier. However, IBT also has limitations, such as its short half-life and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
The use of IBT in scientific research is still in its early stages, and there are several future directions that could be explored. These include the development of improved synthesis methods to increase the yield and purity of IBT, the use of IBT in animal models of neurological disorders to study the role of DAT in these disorders, and the development of new radioligands that can selectively target other neurotransmitter systems in the brain.
Conclusion:
In conclusion, IBT is a piperidine derivative that has gained significant attention in the field of scientific research as a radioligand for imaging studies in the central nervous system. Its selectivity for DAT and ability to cross the blood-brain barrier make it a useful tool for studying the role of DAT in various neurological disorders. However, IBT also has limitations, and further research is needed to fully understand its potential as a research tool.
Synthesemethoden
The synthesis of IBT involves the reaction of tropine with iodomethane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then quenched with an acid to yield the final product. The yield of IBT can be improved by optimizing the reaction conditions, such as the choice of base and solvent.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Studien deuten darauf hin, dass Piperidinderivate eine Antikrebsaktivität aufweisen. Zwar sind spezifische Daten zu (3S)-1-Boc-3-(Iodmethyl)piperidin begrenzt, aber verwandte Verbindungen haben vielversprechend gewirkt. Forscher untersuchen sein Potenzial als Antiproliferationsmittel, das Krebszellen durch Mechanismen wie die Störung des mitochondrialen Membranpotenzials angreift .
Chemische Biologie und Enzyminhibition
Das Verständnis der Wechselwirkungen zwischen Enzymen und kleinen Molekülen ist in der chemischen Biologie von entscheidender Bedeutung. Forscher untersuchen this compound als potenziellen Enzyminhibitor. Durch die Aufklärung seiner Bindungsmodi und Selektivität wollen sie Therapeutika entwickeln.
Zusammenfassend lässt sich sagen, dass This compound in verschiedenen Bereichen vielversprechend ist, von der synthetischen Chemie bis zur Medikamentenentwicklung. Obwohl weitere Forschung erforderlich ist, machen seine einzigartigen Eigenschaften es zu einem faszinierenden Thema für wissenschaftliche Untersuchungen . 🌟
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(iodomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLEGFCHNTQTF-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2399998.png)
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2399999.png)

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)

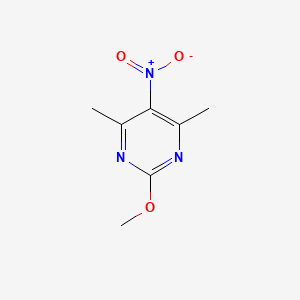
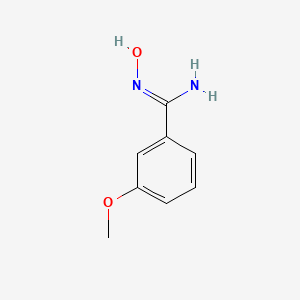
![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)
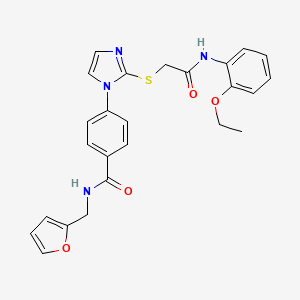
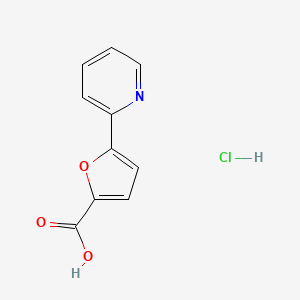
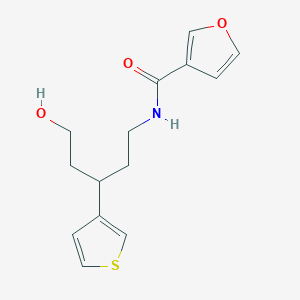
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)
